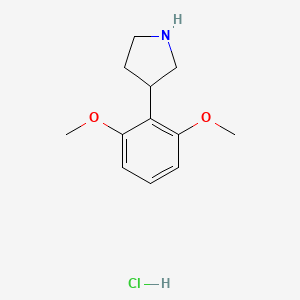

3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride

Description

3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2,6-dimethoxyphenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name |

3-(2,6-dimethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-5-11(15-2)12(10)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUYSVXUYAJYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,6-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

3-(2,3-Dimethoxyphenyl)pyrrolidine;hydrochloride: This compound has a similar structure but with the methoxy groups positioned at the 2 and 3 positions on the phenyl ring.

3-(2,4-Dimethoxyphenyl)pyrrolidine;hydrochloride: Another similar compound with methoxy groups at the 2 and 4 positions.

Uniqueness

3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups at the 2 and 6 positions on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyrrolidine ring substituted with a 2,6-dimethoxyphenyl group. The molecular formula is CHClNO, and its CAS number is 2287313-51-1. The specific arrangement of methoxy groups on the phenyl ring is crucial for its biological activity.

Research indicates that compounds featuring a pyrrolidine structure often interact with various biological targets, including receptors and enzymes. The substitution pattern on the phenyl ring can significantly influence these interactions.

Key Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds with similar structures. For instance, spiro[pyrrolidine-2,3′-oxindoles] have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4c | A549 | 34.99 | 0.96 |

| 4f | A549 | 41.56 | 0.49 |

| 4m | HepG2 | 41.56 | 0.99 |

| 4t | HepG2 | 86.53 | 0.49 |

These results suggest that modifications to the pyrrolidine structure can enhance selectivity and potency against specific cancer types .

Neuropharmacological Effects

Compounds similar to this compound have been studied for their neuropharmacological effects:

- Antidepressant Activity: Some derivatives exhibit serotonin receptor modulation, which may lead to antidepressant effects.

- Anxiolytic Effects: Research has shown that certain pyrrolidine derivatives can reduce anxiety-like behaviors in animal models.

Case Studies

- Anticancer Study: A recent study synthesized various spiro[pyrrolidine-2,3′-oxindoles] and tested them against human lung (A549) and liver (HepG2) cancer cell lines. The study found that several compounds displayed significant anticancer activity with IC values ranging from 34.99 to 86.53 µM .

- Neuropharmacology Investigation: Another study investigated the effects of pyrrolidine derivatives on serotonin receptors, demonstrating that specific modifications could enhance receptor affinity and selectivity .

Q & A

Q. How can metabolic stability of this compound be assessed in preclinical models?

- Methodological Answer :

- In vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor demethylation via LC-MS/MS (quantify methoxy → hydroxy metabolites) .

- In vivo PK : Administer IV/PO doses in rodents; calculate clearance and bioavailability using non-compartmental analysis (WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.